molecular formula C17H19N3O4S2 B6129888 N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Cat. No. B6129888
M. Wt: 393.5 g/mol
InChI Key: MCELOCBYRYMIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, also known as N-(3-(aminocarbonyl)phenyl)-2-((2-(thiophen-2-yl)ethyl)sulfonyl)pyrrolidine-1-carboxamide, is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known by the trade name TAK-659.

Mechanism of Action

The mechanism of action of N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide involves the inhibition of BTK activity. BTK is a key enzyme involved in the signaling pathways of immune cells, including B cells and mast cells. Inhibition of BTK activity leads to the suppression of immune cell activation and proliferation, which can be beneficial in the treatment of autoimmune disorders and certain types of cancer.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been shown to have potent inhibitory effects on BTK activity, which can lead to the suppression of immune cell activation and proliferation. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide in lab experiments include its potent inhibitory effects on BTK activity, which can be useful in studying the role of BTK in immune cell function. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide. One direction is to further investigate its therapeutic potential in autoimmune disorders and certain types of cancer. Another direction is to study the effects of this compound on other signaling pathways involved in immune cell function. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been described in several research papers. One such method involves the reaction of 3-(aminocarbonyl)phenylboronic acid with 2-(thiophen-2-yl)ethylsulfonyl chloride in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to produce the final product.

Scientific Research Applications

N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Several research studies have shown that this compound has potent inhibitory effects on the activity of BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the regulation of immune cell function.

properties

IUPAC Name

N-(3-carbamoylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c18-16(21)12-4-1-6-14(10-12)19-17(22)13-5-2-8-20(11-13)26(23,24)15-7-3-9-25-15/h1,3-4,6-7,9-10,13H,2,5,8,11H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCELOCBYRYMIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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